molecular formula C23H18Cl3N3O B4160570 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride

Cat. No.: B4160570
M. Wt: 458.8 g/mol
InChI Key: ZWBFBGZEXFRYKO-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and chlorophenyl groups. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyridine ring, and the attachment of the chlorophenyl groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: This step may involve the use of pyridine derivatives and appropriate coupling reactions, such as the Suzuki-Miyaura coupling, which utilizes palladium catalysts and boronic acids.

    Attachment of Chlorophenyl Groups: This can be accomplished through nucleophilic substitution reactions, where chlorophenyl derivatives are introduced to the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalysts, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(4-fluorophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride
  • 6-chloro-N-[2-(4-bromophenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride
  • 6-chloro-N-[2-(4-methylphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide hydrochloride

Uniqueness

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O.ClH/c24-17-5-3-15(4-6-17)9-11-27-23(29)20-13-22(16-2-1-10-26-14-16)28-21-8-7-18(25)12-19(20)21;/h1-8,10,12-14H,9,11H2,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBFBGZEXFRYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCCC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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